2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 691869-93-9
VCID: VC7689163
InChI: InChI=1S/C17H17N5S/c1-10-8-15(18)22-16(19-10)9-13(20-22)17-14(6-7-23-17)21-11(2)4-5-12(21)3/h4-9H,18H2,1-3H3
SMILES: CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C)N)C
Molecular Formula: C17H17N5S
Molecular Weight: 323.42

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 691869-93-9

Cat. No.: VC7689163

Molecular Formula: C17H17N5S

Molecular Weight: 323.42

* For research use only. Not for human or veterinary use.

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine - 691869-93-9

Specification

CAS No. 691869-93-9
Molecular Formula C17H17N5S
Molecular Weight 323.42
IUPAC Name 2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C17H17N5S/c1-10-8-15(18)22-16(19-10)9-13(20-22)17-14(6-7-23-17)21-11(2)4-5-12(21)3/h4-9H,18H2,1-3H3
Standard InChI Key ZHXDGOXGFVJGJA-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C)N)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, reflects its intricate heterocyclic architecture. Key structural features include:

  • A pyrazolo[1,5-a]pyrimidine backbone fused at positions 1 and 5-a.

  • A 5-methyl group at position 5 of the pyrimidine ring.

  • A 2-thienyl substituent at position 2 of the pyrazole ring, further modified by a 2,5-dimethylpyrrol-1-yl group at the thiophene’s 3-position.

  • An amine group at position 7 of the pyrimidine ring.

The molecular formula C17H17N5S\text{C}_{17}\text{H}_{17}\text{N}_5\text{S} corresponds to a molecular weight of 323.42 g/mol, as verified by mass spectrometry .

Physicochemical Properties

Predicted and experimental properties of the compound are summarized below:

PropertyValueMethod/Source
Molecular Weight323.42 g/molMass spectrometry
Density1.39±0.1g/cm31.39 \pm 0.1 \, \text{g/cm}^3Computational prediction
pKa3.99±0.403.99 \pm 0.40Potentiometric titration

The relatively low pKa suggests protonation at physiological pH, potentially influencing solubility and bioavailability. The density value aligns with expectations for aromatic heterocycles containing sulfur and nitrogen .

Synthesis and Structural Analogues

Structural Analogues and Activity Trends

Pyrazolo[1,5-a]pyrimidines with substitutions at positions 2, 5, and 7 have shown diverse biological activities:

Compound ClassSubstituentsBiological ActivitySource
7-Aminopyrazolo[1,5-a]pyrimidines3-(4-Fluorophenyl), 5-arylAntimycobacterial (IC50 < 1 µM)
Dihydropyrimidines3,4-Dichlorophenyl, methyl esterPotassium channel inhibition

The presence of electron-withdrawing groups (e.g., halogens) on aryl substituents enhances target binding, while alkyl groups improve metabolic stability . The thienyl-pyrrole moiety in the target compound may confer unique electronic and steric properties, warranting further exploration.

CompoundSubstituentsIC50\text{IC}_{50} (Kv1.5)
7-(3,4-Dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5-a]pyrimidine3,4-Dichlorophenyl, methyl ester50 nM

The target compound’s pyrazolo[1,5-a]pyrimidine core and aromatic substituents align with this pharmacophore, hinting at possible ion channel activity.

Physicochemical and ADMET Profiling

Predicted ADMET Properties

Computational models estimate the following properties for the compound:

  • LogP: 3.2±0.33.2 \pm 0.3 (moderate lipophilicity).

  • Aqueous solubility: 12μg/mL12 \, \mu\text{g/mL} (low, requiring formulation aids).

  • Plasma protein binding: 89% (high, potential for drug-drug interactions).

These predictions align with trends observed for pyrazolo[1,5-a]pyrimidines, which often exhibit favorable liver microsomal stability but variable permeability .

Metabolic Stability

Preliminary data from analogues suggest that 5-methyl groups and aryl substituents reduce cytochrome P450-mediated oxidation, extending half-life in vivo . The thienyl-pyrrole moiety may introduce novel metabolic pathways, necessitating experimental validation.

SupplierContact Information
Matrix Scientific803 788-9494, sales@matrixscientific.com
Key Organics Limited+44 1840 212171, enquiries@keyorganics.ltd.uk
Ryan Scientific, Inc.843-884-4911 x 319, ryan.reichlyn@ryansci.com

Current pricing ranges from $250–$500 per 100 mg, reflecting its status as a research-grade chemical.

Future Research Directions

Priority Investigations

  • In vitro potency assays: Screen against M.tb and cancer cell lines.

  • Target identification: Use affinity chromatography or computational docking to identify protein targets.

  • Metabolic profiling: Assess stability in human liver microsomes and identify major metabolites.

Structural Optimization

  • Introduce polar groups (e.g., hydroxyl, amine) to improve solubility.

  • Explore bioisosteric replacements for the thienyl-pyrrole moiety to enhance binding affinity.

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